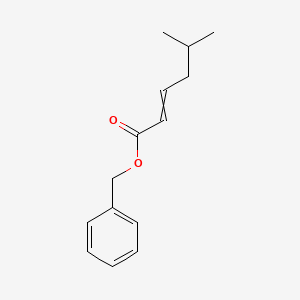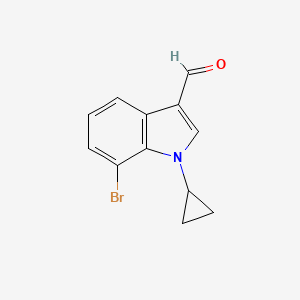
7-Bromo-1-cyclopropylindole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1-cyclopropylindole-3-carbaldehyde is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a bromine atom at the 7th position and a cyclopropyl group at the 1st position makes this compound unique and potentially useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-cyclopropylindole-3-carbaldehyde typically involves the bromination of an indole derivative followed by the introduction of a cyclopropyl group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclopropanation reactions. The choice of reagents and conditions would depend on factors such as cost, availability, and safety. Continuous flow reactors and other advanced techniques may be employed to optimize the yield and purity of the final product.
化学反応の分析
Types of Reactions
7-Bromo-1-cyclopropylindole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), organolithium reagents
Major Products Formed
Oxidation: 7-Bromo-1-cyclopropylindole-3-carboxylic acid
Reduction: 7-Bromo-1-cyclopropylindole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
科学的研究の応用
7-Bromo-1-cyclopropylindole-3-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the development of new pharmaceuticals and bioactive molecules.
Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. It can be used in the synthesis of new therapeutic agents targeting various diseases.
Industry: In the chemical industry, it can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 7-Bromo-1-cyclopropylindole-3-carbaldehyde is not well-documented, but it is likely to involve interactions with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, leading to a range of biological effects. The presence of the bromine atom and the cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- 7-Bromoindole-3-carbaldehyde
- 7-Bromo-3-formylindole
- 5-Bromoindole-3-carbaldehyde
- 6-Bromoindole-3-carbaldehyde
Uniqueness
7-Bromo-1-cyclopropylindole-3-carbaldehyde is unique due to the presence of the cyclopropyl group at the 1st position. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C12H10BrNO |
|---|---|
分子量 |
264.12 g/mol |
IUPAC名 |
7-bromo-1-cyclopropylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H10BrNO/c13-11-3-1-2-10-8(7-15)6-14(12(10)11)9-4-5-9/h1-3,6-7,9H,4-5H2 |
InChIキー |
PRVXFEFQSUTNTG-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=C(C3=C2C(=CC=C3)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


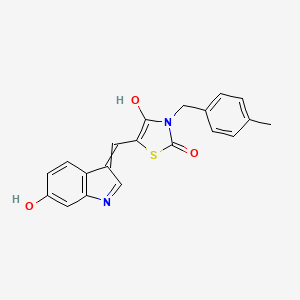

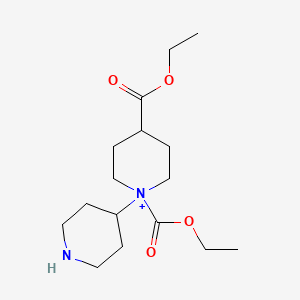
![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)
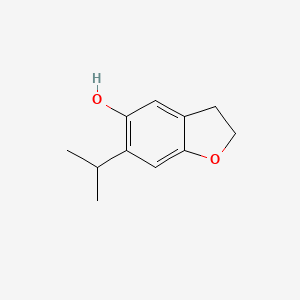
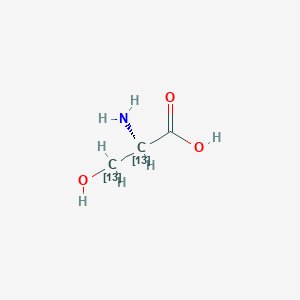
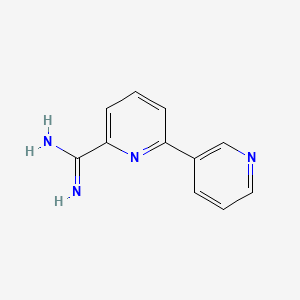
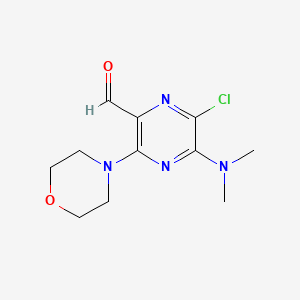

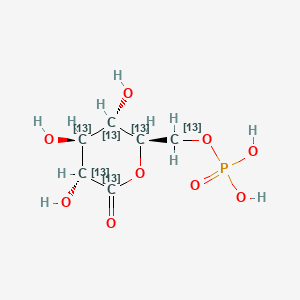

![(4R)-1-[N8-Nitro-N2-(3-methylquinoline-8-sulfonyl)-L-arginyl]-4-methylpiperidine-2-carboxylic Acid](/img/structure/B13863125.png)
